DL-Methionine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

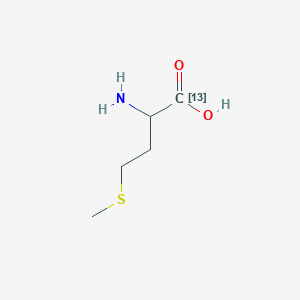

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583944 | |

| Record name | (1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68799-90-6 | |

| Record name | (1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is DL-Methionine-13C and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methionine-13C is a stable, non-radioactive isotopically labeled form of the essential amino acid DL-methionine. In this molecule, one or more carbon atoms have been replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution makes it an invaluable tracer for in vivo and in vitro studies of metabolic pathways, protein synthesis, and drug metabolism. Its primary application lies in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where the ¹³C label provides a distinct signal that allows for the tracking and quantification of methionine and its metabolic products.

This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its central role in cellular metabolism.

Chemical and Physical Properties

The physical and chemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight. The table below summarizes its key properties.

| Property | Value | Reference |

| Chemical Name | (RS)-2-Amino-4-(methylthio)butyric acid-¹³C | [1] |

| Molecular Formula | C₄¹³CH₁₁NO₂S | [1] |

| Molecular Weight | Approximately 150.21 g/mol (for single ¹³C substitution) | |

| Appearance | White, crystalline powder or small flakes | [1] |

| Melting Point | Approximately 281 °C (with decomposition) | [2] |

| Solubility | Sparingly soluble in water; soluble in dilute acids and alkali hydroxides; very slightly soluble in ethanol; practically insoluble in ether. | [1][3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| CAS Number | 68799-90-6 (for DL-Methionine-1-¹³C) |

Experimental Protocols

Synthesis of DL-Methionine-1-¹³C

The synthesis of DL-Methionine-¹³C can be achieved through various chemical routes, often adapting classical methods for amino acid synthesis with the use of a ¹³C-labeled precursor. A common approach is a modification of the Strecker synthesis.

Materials:

-

Acrolein

-

Methyl mercaptan

-

Potassium cyanide-¹³C (K¹³CN)

-

Ammonium chloride (NH₄Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., methanol, diethyl ether)

Procedure:

-

Formation of α-aminonitrile: React acrolein with methyl mercaptan to form 3-(methylthio)propanal. Subsequently, react the aldehyde with potassium cyanide-¹³C and ammonium chloride in an aqueous solution. This step introduces the ¹³C-labeled nitrile group and the amino group.

-

Hydrolysis of the nitrile: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the compound in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The nitrile group (-C≡N) is converted into a carboxylic acid group (-COOH), yielding DL-methionine-¹³C.

-

Purification: The crude DL-methionine-¹³C is purified through a series of steps including neutralization, crystallization, and washing with organic solvents to remove unreacted starting materials and byproducts. The final product is then dried to obtain a pure, crystalline powder.

Application in ¹³C-Metabolic Flux Analysis (MFA)

DL-Methionine-¹³C is a valuable tool for tracing the metabolic fate of methionine in cellular systems.

Objective: To quantify the flux through methionine-dependent pathways.

Materials:

-

Cell culture medium deficient in methionine

-

DL-Methionine-¹³C

-

Cultured cells of interest

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

-

Cell Culture: Grow the cells in a standard culture medium. At a designated time, replace the standard medium with a medium containing a known concentration of DL-Methionine-¹³C and deficient in unlabeled methionine.

-

Isotopic Labeling: Allow the cells to grow in the labeled medium for a period sufficient to achieve a steady-state isotopic enrichment in the intracellular metabolites.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure, typically using a cold solvent mixture (e.g., methanol/water).

-

Sample Preparation and Analysis: Prepare the extracted metabolites for MS analysis. This may involve derivatization to improve volatility for GC-MS. Analyze the samples to determine the mass isotopomer distribution of methionine and its downstream metabolites.

-

Data Analysis: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the relevant pathways.

Protein Labeling for NMR Spectroscopy

Incorporating ¹³C-methionine into proteins allows for the study of protein structure, dynamics, and interactions using NMR spectroscopy.

Objective: To specifically label methionine residues in a protein of interest for NMR analysis.

Materials:

-

Expression system (e.g., E. coli)

-

Expression vector containing the gene for the protein of interest

-

Minimal medium for bacterial culture

-

DL-Methionine-¹³C

-

Standard protein purification reagents and equipment

-

NMR spectrometer

Procedure:

-

Protein Expression: Transform the expression host with the plasmid containing the gene of interest. Grow the cells in a minimal medium containing ¹⁵N-ammonium chloride (for ¹H-¹⁵N correlation spectra) and unlabeled glucose.

-

Induction and Labeling: Induce protein expression and supplement the culture medium with DL-Methionine-¹³C. The bacteria will incorporate the labeled amino acid into the expressed protein.

-

Protein Purification: Harvest the cells, lyse them, and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

NMR Spectroscopy: Prepare a concentrated, pure sample of the labeled protein in a suitable buffer. Acquire NMR spectra (e.g., ¹H-¹³C HSQC) to observe the signals from the labeled methionine residues. These signals can then be used to probe the local environment and dynamics of the methionine side chains within the protein.[4]

Signaling Pathways and Logical Relationships

Methionine plays a central role in cellular metabolism, particularly in one-carbon metabolism. The following diagrams illustrate key pathways and experimental workflows.

Experimental workflow for utilizing this compound.

The central role of Methionine in the One-Carbon Metabolism pathway.

Conclusion

DL-Methionine-¹³C is a powerful and versatile tool for researchers in the life sciences. Its ability to act as a tracer in complex biological systems provides unparalleled insights into metabolic processes, protein function, and the mechanisms of drug action. The methodologies outlined in this guide offer a starting point for the application of this stable isotope in a wide range of experimental contexts, from fundamental metabolic research to the development of novel therapeutics.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Solution NMR spectroscopy of GPCRs: residue-specific labeling strategies with a focus on 13C-methyl methionine-labeling of the atypical chemokine receptor ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Methionine-¹³C versus L-Methionine-¹³C for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of DL-Methionine-¹³C and L-Methionine-¹³C for use in metabolic studies. This document outlines the core metabolic differences, details relevant experimental protocols, presents quantitative data for comparison, and provides visual diagrams of key metabolic pathways and experimental workflows.

Core Concepts: The Metabolic Divergence of L- and DL-Methionine

L-Methionine is the biologically active enantiomer, directly participating in protein synthesis and a wide array of metabolic functions as a precursor to S-adenosylmethionine (SAM), a universal methyl donor. DL-Methionine is a racemic mixture, containing equal parts L-Methionine and D-Methionine. For the D-enantiomer to be metabolically active, it must first undergo enzymatic conversion to L-Methionine. This conversion is a critical differentiating factor in their use as metabolic tracers.

The primary enzyme responsible for the initial step of this conversion is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This process predominantly occurs in the liver and kidneys. The resulting α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB), is then transaminated to form L-Methionine. However, this conversion is not entirely efficient, and a portion of the administered D-methionine may be excreted in the urine. This incomplete conversion is a key consideration when using DL-Methionine-¹³C as a tracer for L-Methionine metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the metabolic fate and efficiency of L-Methionine and D-Methionine from DL-Methionine.

| Parameter | L-Methionine | D-Methionine (from DL-Methionine) | Species | Reference |

| Bioavailability | High | Variable, generally lower than L-Methionine. Estimated to be 87.6% to 89.6% based on nitrogen retention in nursery pigs.[1] | Pigs | [1] |

| Peak Plasma Concentration | 9.8 +/- 1.1 µmol/dl | 14.4 +/- 2.3 µmol/dl | Humans | [2] |

| Urinary Excretion | Low | Significantly higher than L-Methionine. Approximately 20 times higher after ingestion.[2] In mice lacking DAAO, 82% of urinary methionine was the D-isomer.[3] | Humans, Mice | [2][3] |

| Nitrogen Retention | Linear increase with supplementation | Linear increase with supplementation, with a relative bioavailability of 101% (95% CI: 57%–146%) compared to L-Methionine in weanling pigs.[4] | Pigs | [4] |

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is essential for determining the capacity of a tissue or cell line to convert D-Methionine to its metabolically usable L-form.

Principle: DAAO activity is measured by monitoring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic substrate.

Materials:

-

Tissue homogenate or cell lysate

-

DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

-

D-Methionine solution (substrate)

-

o-dianisidine or other suitable chromogenic peroxidase substrate

-

Horseradish Peroxidase (HRP) solution

-

Spectrophotometer

Procedure:

-

Prepare tissue homogenates or cell lysates in ice-cold DAAO Assay Buffer.

-

Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing DAAO Assay Buffer, D-Methionine, and the chromogenic substrate.

-

Add HRP to the reaction mixture.

-

Initiate the reaction by adding the sample (supernatant).

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 436 nm for o-dianisidine) over time in a temperature-controlled spectrophotometer (37°C).[5]

-

Calculate DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen. One unit of DAAO is typically defined as the amount of enzyme that oxidizes one micromole of D-amino acid per minute under the specified conditions.[5]

In Vivo Stable Isotope Tracing with ¹³C-Labeled Methionine

This protocol outlines the general procedure for an in vivo metabolic study using either L-Methionine-¹³C or DL-Methionine-¹³C.

Principle: A known amount of the ¹³C-labeled tracer is administered to the subject, and the incorporation of the ¹³C label into various metabolites and proteins is measured over time using mass spectrometry.

Materials:

-

L-Methionine-¹³C or DL-Methionine-¹³C

-

Sterile saline for injection or appropriate vehicle for oral administration

-

Anesthesia (if required for sample collection)

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue collection tools

-

Liquid nitrogen for snap-freezing samples

-

LC-MS/MS system

Procedure:

-

Tracer Administration: Administer a bolus or continuous infusion of L-Methionine-¹³C or DL-Methionine-¹³C to the subject. The route of administration (oral or intravenous) and dosage will depend on the specific research question.

-

Sample Collection: At predetermined time points, collect blood and tissue samples. Plasma should be separated by centrifugation. All samples should be immediately snap-frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until analysis.

-

Metabolite Extraction: Extract metabolites from plasma and tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Protein Hydrolysis: To measure the incorporation of ¹³C-methionine into protein, precipitate the protein from the tissue homogenate, hydrolyze it into its constituent amino acids (e.g., using 6N HCl), and derivatize the amino acids for analysis.

-

LC-MS/MS Analysis: Analyze the extracted metabolites and protein hydrolysates using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the isotopic enrichment of methionine and its downstream metabolites.

-

Data Analysis: Calculate the isotopic enrichment and metabolic flux rates based on the mass isotopomer distribution of the target analytes.

LC-MS/MS Protocol for ¹³C-Methionine and Metabolites

Principle: Liquid chromatography separates the metabolites of interest, which are then ionized and detected by a tandem mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

Appropriate HPLC column (e.g., C18 or HILIC)

Procedure:

-

Sample Preparation: Prepare extracted and/or hydrolyzed samples as described in the in vivo tracing protocol.

-

Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate methionine and its key metabolites (e.g., SAM, SAH, homocysteine, cysteine).

-

Mass Spectrometric Detection: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor for the specific m/z transitions of the unlabeled (¹²C) and labeled (¹³C) forms of methionine and its metabolites.

-

Quantification: Create calibration curves using standards of known concentrations for both unlabeled and ¹³C-labeled analytes to quantify their absolute concentrations and isotopic enrichment in the biological samples.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathways of L- and D-Methionine-¹³C.

Caption: Workflow for comparing L- and DL-Methionine-¹³C.

Conclusion

The choice between L-Methionine-¹³C and DL-Methionine-¹³C for metabolic studies hinges on the specific research question. L-Methionine-¹³C is the tracer of choice for directly probing pathways involving the biologically active form of methionine without the confounding factor of enzymatic conversion. DL-Methionine-¹³C, on the other hand, can be a valuable tool for investigating the efficiency and capacity of the D-to-L conversion process itself, and for studies where the cost of the tracer is a significant consideration. Researchers must carefully consider the potential for incomplete conversion and urinary loss of the D-isomer when interpreting data from studies using DL-Methionine-¹³C. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the informed selection and application of these powerful metabolic tracers.

References

- 1. Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Applications of 13C-Labeled Methionine in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous fundamental biological processes. It serves not only as a building block for protein synthesis but also as a key component in one-carbon metabolism, a network of pathways crucial for methylation, nucleotide synthesis, and redox homeostasis.[1][2] The stable, non-radioactive isotope, Carbon-13 (¹³C), when incorporated into the methionine molecule, creates a powerful tracer that enables researchers to track its metabolic fate with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide details the core applications of ¹³C-labeled methionine in biomedical research, providing technical insights, experimental protocols, and quantitative data to facilitate its use in laboratory and clinical settings.

Core Applications

The versatility of ¹³C-labeled methionine allows its application across several key areas of biomedical research, from fundamental metabolic studies to clinical diagnostics and drug development.

Metabolic Flux Analysis (MFA) of One-Carbon Metabolism

One-carbon metabolism comprises the folate and methionine cycles, which are vital for generating S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2] By introducing ¹³C-labeled methionine into cell cultures or in vivo models, researchers can trace the flow of the labeled carbon atom through these interconnected pathways.

This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the precise quantification of reaction rates (fluxes) within the network.[5][6][7] For instance, feeding cells with [U-¹³C]-methionine (where all five carbons are ¹³C) and measuring the isotopic enrichment in downstream metabolites via LC-MS can reveal the rates of transmethylation and transsulfuration.[8][9] This is critical for understanding metabolic reprogramming in diseases like cancer, where one-carbon metabolism is often dysregulated.[8]

The diagram below illustrates the central role of methionine in one-carbon metabolism. The ¹³C label from methionine is transferred to SAM, which then donates the methyl group (now unlabeled) to a substrate. The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine, which can be remethylated to form methionine again, thus completing the cycle.[1][2]

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

DL-Methionine-¹³C as a Tracer for In Vivo Metabolic Flux Analysis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM), cysteine, and glutathione.[1][2] Understanding the dynamics of methionine metabolism is crucial for elucidating the pathophysiology of various diseases, including cancer, liver disease, and neurodegenerative disorders, and for the development of targeted therapeutics.[2] Stable isotope tracers, particularly ¹³C-labeled methionine, have emerged as powerful tools for quantifying in vivo metabolic fluxes, providing a dynamic view of metabolic pathway activity that is not attainable with static metabolite measurements.[3][4] This technical guide provides a comprehensive overview of the application of DL-Methionine-¹³C for in vivo metabolic flux analysis, detailing experimental protocols, data presentation, and visualization of key metabolic pathways and workflows.

Core Principles of ¹³C-Methionine Tracing

The fundamental principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a substrate, in this case, DL-Methionine labeled with the stable isotope ¹³C, into a biological system.[4][5] As the ¹³C-methionine is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through various metabolic pathways.[3][4][5]

The most common form of labeled methionine for these studies is [U-¹³C₅]-Methionine, where all five carbon atoms are replaced with ¹³C. This allows for the tracking of the entire carbon skeleton of methionine as it traverses different metabolic routes.

Key Metabolic Pathways of Methionine

Methionine metabolism is primarily centered around two interconnected pathways: the Methionine Cycle (also known as One-Carbon Metabolism) and the Transsulfuration Pathway.[6]

The Methionine Cycle

The methionine cycle is a critical pathway for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[2]

Caption: The Methionine Cycle

The Transsulfuration Pathway

The transsulfuration pathway converts homocysteine, derived from the methionine cycle, into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and other important molecules like taurine.[7]

Caption: The Transsulfuration Pathway

Quantitative Data Presentation

The following tables summarize quantitative data on methionine metabolic fluxes from in vivo studies using ¹³C-methionine tracers in various models.

Table 1: Methionine Metabolism Fluxes in Humans

| Parameter | Fed State (μmol·kg⁻¹·h⁻¹) | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Reference |

| Protein Synthesis | 26 ± 2.5 | 20 ± 0.5 | [8][9] |

| Protein Breakdown | 18 ± 2 | 24 ± 0.5 | [8][9] |

| Transmethylation (TM) | 14 ± 1.3 | 5.8 ± 0.6 | [8][9] |

| Remethylation (RM) | 5.7 ± 0.9 | 1.8 ± 0.4 | [8][9] |

| Transsulfuration (TS) | 8.3 ± 0.6 | 4.0 ± 0.4 | [8][9] |

Table 2: Methionine Metabolism Fluxes in a Human Fibrosarcoma Cell Line (HT1080)

| Parameter | HT1080M+ (nmol/μL-cells/h) | HT1080M- (nmol/μL-cells/h) | Reference |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | [3] |

| Net Methionine Consumption for Protein Biosynthesis | 0.71 | 0.65 | [3] |

| Transmethylation Flux | ~15% of net methionine uptake | ~15% of net methionine uptake | [3] |

| Propylamine Transfer Flux | ~15% of net methionine uptake | ~15% of net methionine uptake | [3] |

Table 3: Metabolic Fluxes in the Mouse Brain

| Parameter | Flux Rate (μmol/g per minute) | Reference |

| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | 1.05 ± 0.04 | [10] |

| Glutamate-Glutamine Exchange Rate (Vgln) | 0.20 ± 0.02 | [10] |

| Exchange Flux between 2-oxoglutarate and glutamate (Vx) | 0.48 ± 0.02 | [10] |

Experimental Protocols

A generalized experimental workflow for in vivo metabolic flux analysis using DL-Methionine-¹³C is outlined below. Specific details may need to be optimized based on the animal model, research question, and available instrumentation.

Caption: Experimental Workflow

Detailed Methodologies

1. Animal Models and Acclimation:

-

Animal Selection: Commonly used models include mice (e.g., C57BL/6) and rats. The choice of model depends on the specific research question.

-

Acclimation: Animals should be acclimated to the housing conditions and any specific diet for at least one week prior to the experiment to ensure metabolic homeostasis.

2. DL-Methionine-¹³C Tracer Preparation and Administration:

-

Tracer: [U-¹³C₅]-DL-Methionine (or other isotopic variants) is commercially available.

-

Preparation: The tracer should be dissolved in a sterile, pyrogen-free vehicle suitable for the chosen administration route (e.g., 0.9% saline for injection).

-

Dosage: The dosage will vary depending on the animal model and the specific metabolic pathways being investigated. A common starting point for mice is in the range of 20-50 mg/kg body weight.

-

Administration:

-

Intravenous (IV) infusion: Provides rapid and complete delivery of the tracer into the systemic circulation. This can be a bolus injection or a continuous infusion.

-

Intraperitoneal (IP) injection: A less invasive alternative to IV injection, though absorption kinetics may be more variable.

-

Oral gavage: Suitable for studying dietary methionine metabolism and first-pass effects in the gut and liver.

-

3. Sample Collection and Processing:

-

Time Points: Blood and tissue samples are collected at various time points after tracer administration to capture the dynamic changes in ¹³C enrichment. The timing will depend on the expected turnover rates of the metabolites of interest.

-

Blood Collection: Blood can be collected via tail vein, submandibular, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Tissue Collection: At the designated time points, animals are euthanized, and tissues of interest (e.g., liver, brain, tumor) are rapidly excised.

-

Metabolism Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, tissues must be immediately freeze-clamped in liquid nitrogen.[11]

-

Storage: All samples should be stored at -80°C until metabolite extraction.

4. Metabolite Extraction:

-

Homogenization: Frozen tissues are typically homogenized in a cold solvent mixture. A common method is the use of a methanol/chloroform/water extraction to separate polar and nonpolar metabolites.

-

Protein Precipitation: The extraction solvent also serves to precipitate proteins.

-

Phase Separation: Centrifugation is used to separate the polar (containing amino acids and other water-soluble metabolites), nonpolar, and protein phases. The polar phase is collected for analysis.

5. Mass Spectrometry Analysis:

-

Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms for measuring ¹³C enrichment. High-resolution mass spectrometers are preferred for accurate mass measurements and distinguishing between different isotopologues.

-

Chromatography: Appropriate chromatographic methods are used to separate the metabolites of interest before they enter the mass spectrometer.

-

Mass Analysis: The mass spectrometer measures the intensity of each mass isotopomer for the metabolites of interest.

6. Data Analysis and Metabolic Flux Calculation:

-

Correction for Natural Abundance: The raw mass isotopomer data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Mass Isotopomer Distribution Analysis (MIDA): This analysis determines the fractional enrichment of the ¹³C label in each metabolite.

-

Metabolic Flux Analysis (MFA): Computational models are used to integrate the MIDA data with a known metabolic network model. These models solve a system of algebraic and differential equations to estimate the fluxes through the metabolic pathways. Several software packages are available for ¹³C-MFA.

Applications in Research and Drug Development

The use of DL-Methionine-¹³C as a tracer has significant applications in various research areas:

-

Oncology: Cancer cells often exhibit altered methionine metabolism, a phenomenon known as "methionine dependency."[7] ¹³C-methionine tracing can be used to identify metabolic vulnerabilities in tumors and to evaluate the efficacy of drugs that target methionine metabolic pathways.

-

Neuroscience: Methionine metabolism in the brain is crucial for neurotransmitter synthesis and methylation reactions. ¹³C-methionine can be used to study alterations in brain metabolism in neurodegenerative diseases.[10]

-

Liver Diseases: The liver is a central hub for methionine metabolism. Tracing studies can provide insights into the metabolic dysregulation that occurs in conditions such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis.[12]

-

Drug Metabolism and Toxicology: Understanding how drugs affect methionine metabolism is important for assessing their safety and efficacy. ¹³C-methionine can be used to probe the impact of xenobiotics on one-carbon metabolism and glutathione synthesis.

Conclusion

DL-Methionine-¹³C is a powerful and versatile tracer for the in vivo investigation of metabolic fluxes. By providing a dynamic and quantitative measure of pathway activity, this technique offers invaluable insights into the complex and interconnected network of methionine metabolism. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to employ this technology to advance their understanding of health and disease. As analytical technologies and computational modeling approaches continue to evolve, the application of stable isotope tracers like DL-Methionine-¹³C will undoubtedly play an increasingly important role in biomedical research.

References

- 1. Python script to find dependency cycles in GraphViz dot files - Jason Antman's Blog [blog.jasonantman.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of metabolic fluxes in the mouse brain in vivo using 1H-[13C] NMR spectroscopy at 14.1 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]

- 12. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Methionine: A Technical Guide to Tracing the D-Isomer in DL-Methionine-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-methionine, a racemic mixture of its D- and L-isomers, is a common supplement in various applications, from animal feed to clinical nutrition. However, only the L-isomer is directly utilized by the body for protein synthesis and other crucial metabolic functions. This necessitates a thorough understanding of the metabolic fate of the D-isomer, particularly its conversion to the biologically active L-form. The use of stable isotope-labeled compounds, such as DL-Methionine-¹³C, provides a powerful tool to trace and quantify the intricate pathways of D-methionine metabolism in vivo. This technical guide delves into the core aspects of the metabolic fate of the D-isomer of DL-Methionine-¹³C, offering insights for researchers, scientists, and drug development professionals.

The Conversion of D-Methionine to L-Methionine: An Enzymatic Cascade

The biotransformation of D-methionine to its L-enantiomer is a highly efficient process, primarily occurring in the liver and kidneys.[1] Studies in rats have demonstrated that over 90% of intravenously administered D-methionine is converted to L-methionine in vivo.[2] This conversion is a two-step enzymatic process initiated by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3]

The key steps in this conversion are:

-

Oxidative Deamination: D-amino acid oxidase (DAAO) acts on D-methionine to produce its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB), along with ammonia and hydrogen peroxide.[4][5][6][7]

-

Transamination: The newly formed KMTB is then transaminated by various transaminases to yield L-methionine.[8][9] This step involves the transfer of an amino group from an amino acid donor, regenerating the desired L-isomer.

Tissue-Specific Metabolism of D-Methionine

The conversion of D-methionine to L-methionine is not uniformly distributed throughout the body. The liver and kidneys are the primary sites for this biotransformation due to high concentrations of D-amino acid oxidase.[1][10] While the intestine also possesses the capacity for this conversion, the liver and kidneys play the major role.[1] The tissue-specific nature of methionine metabolism can have implications for nutrient delivery and cellular function in different organs.[11][12]

Quantitative Insights into D-Methionine Metabolism

The use of stable isotopes, such as ¹³C-labeled methionine, allows for the quantitative analysis of its metabolic fate. By tracing the incorporation of the ¹³C label into various metabolites, researchers can determine the efficiency of the D- to L-conversion and the flux through different metabolic pathways.

| Parameter | Finding | Species | Reference |

| Conversion Efficiency of D- to L-Methionine | >90% | Rats | [2] |

| Transmethylation Flux | ~15% of net methionine uptake | Human fibrosarcoma cell line | [13] |

| Propylamine Transfer Flux | ~15% of net methionine uptake | Human fibrosarcoma cell line | [13] |

| Urinary Excretion of D-Methionine | Significantly higher in mice lacking D-amino acid oxidase activity | Mice | [14] |

Experimental Protocols for Tracing DL-Methionine-¹³C

The study of DL-Methionine-¹³C metabolism involves a series of well-defined experimental protocols, from in vivo administration to sophisticated analytical techniques.

In Vivo Administration of DL-Methionine-¹³C

-

Route of Administration: Intravenous (bolus injection) or oral administration are common methods.[2]

-

Dosage: The dosage will depend on the specific research question and the animal model being used.

-

Sample Collection: Blood, urine, and tissue samples are collected at various time points to trace the distribution and metabolism of the ¹³C label.

Sample Preparation

-

Plasma/Serum: Proteins are precipitated using agents like perchloric acid or acetonitrile. The supernatant is then collected for analysis.

-

Tissues: Tissues are homogenized and extracted to isolate metabolites.

-

Derivatization: Amino acids and other metabolites are often derivatized to enhance their volatility and improve their separation and detection by gas chromatography-mass spectrometry (GC-MS).[15]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique to separate and quantify ¹³C-labeled metabolites.[2][16] The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the differentiation of labeled and unlabeled molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying and quantifying metabolites and measuring ¹³C enrichment without the need for derivatization.[17][18][19] Two-dimensional NMR techniques can provide detailed structural information and help in elucidating metabolic pathways.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Another versatile technique for analyzing ¹³C-labeled metabolites, particularly for non-volatile compounds.[13][20]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of D-methionine and the experimental workflow for tracing its ¹³C-labeled counterpart.

Caption: Metabolic conversion of D-Methionine-¹³C to L-Methionine-¹³C and its subsequent pathways.

Caption: Experimental workflow for tracing the metabolic fate of DL-Methionine-¹³C.

Conclusion

The metabolic fate of the D-isomer in DL-Methionine-¹³C is a well-orchestrated process, primarily driven by the enzymatic activity in the liver and kidneys. The efficient conversion of D-methionine to L-methionine underscores the body's ability to utilize this racemic mixture. The use of stable isotope tracing with ¹³C provides an invaluable methodology for researchers to quantitatively assess these metabolic pathways. A comprehensive understanding of these processes is critical for optimizing nutritional strategies, developing therapeutic interventions, and advancing our knowledge of amino acid metabolism. This guide provides a foundational framework for professionals engaged in these fields of research and development.

References

- 1. The superiority of L-methionine - Chemuniqué [chemunique.co.za]

- 2. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. thepoultrysite.com [thepoultrysite.com]

- 8. researchgate.net [researchgate.net]

- 9. Methionine transamination--metabolic function and subcellular compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methionine concentration in the diet has a tissue-specific effect on chromosomal stability in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids [jove.com]

- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scilit.com [scilit.com]

- 19. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR [agris.fao.org]

- 20. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DL-Methionine-13C: Commercial Availability, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-Methionine-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its commercial availability, presents key technical data, outlines experimental protocols for its use, and visualizes its role in metabolic and signaling pathways.

Commercial Suppliers and Availability

While the L-isomer of 13C-labeled methionine is more commonly available, several suppliers offer this compound for research purposes. The following tables summarize the availability and specifications of this compound and its frequently used L-isomer counterparts.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| MedchemExpress | This compound | 68799-90-6 | Not Specified | Not Specified | 1 mg, 5 mg (Quotation) |

| Santa Cruz Biotechnology | DL-Methionine-1-13C | 68799-90-6 | Not Specified | Not Specified | Inquire for availability |

| Creative Peptides | DL-METHIONINE (1-13C) | Not Specified | Not Specified | Not Specified | Inquire for availability[1] |

Table 2: Prominent Suppliers of L-Methionine-13C Isotopologues

| Supplier | Product Name | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | L-Methionine-1-13C | 99 atom % 13C[2] | 99% (CP)[2] |

| Cambridge Isotope Laboratories, Inc. | L-Methionine (methyl-¹³C, 99%) | 99% | 98%[3] |

| Thermo Fisher Scientific (Gibco) | L-Methionine (Methyl-13C) | 99% 13C isotopic atom purity[4] | 98%[4] |

| Sigma-Aldrich | L-Methionine-(methyl-13C, d3) | ≥99 atom % 13C, ≥99 atom % D[5] | ≥99% (CP)[5] |

| Cambridge Isotope Laboratories, Inc. | L-Methionine (1-¹³C, 99%) | 99% | 98%[6] |

Applications in Research and Drug Development

This compound, and its L-isomer counterparts, are powerful tools in metabolic research and drug development. Their primary applications lie in their use as tracers in stable isotope labeling experiments.

-

Metabolic Flux Analysis: By introducing 13C-labeled methionine into a biological system, researchers can trace the metabolic fate of the methionine molecule through various pathways. This allows for the quantification of metabolic fluxes and the identification of metabolic reprogramming in disease states, such as cancer.[7][8]

-

Proteomics and Protein Synthesis: Labeled methionine is incorporated into newly synthesized proteins. This enables the quantification of protein turnover rates and the identification of proteins that are actively being synthesized under specific conditions.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C nucleus is NMR-active. Incorporating 13C-labeled methionine into proteins allows for the study of protein structure, dynamics, and interactions using advanced NMR techniques.[10]

-

Mass Spectrometry (MS): The mass shift introduced by the 13C isotope allows for the differentiation and quantification of labeled versus unlabeled metabolites and peptides by mass spectrometry. This is a cornerstone of modern quantitative proteomics and metabolomics.[7]

Methionine Metabolism and Signaling Pathways

Methionine is a central player in cellular metabolism, participating in several key pathways that are critical for cell growth, proliferation, and survival.[11] The availability of methionine is sensed by the cell and influences major signaling pathways.[12]

Methionine Metabolic Pathways

The primary metabolic fates of methionine are outlined in the following pathways:

-

The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be re-methylated to regenerate methionine.[13][14]

-

The Transsulfuration Pathway: Homocysteine can also enter the transsulfuration pathway to be irreversibly converted to cysteine. This pathway is a key source of cysteine for the synthesis of glutathione, a major cellular antioxidant.[13]

-

The Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) generated during polyamine synthesis back to methionine, thus conserving the methionine pool.[14]

References

- 1. DL-METHIONINE (1-13C), Creative Peptides L-Iso-0424 - Creative Peptides [creative-peptides.com]

- 2. L-Methionine-1-13C 99 atom % 13C | 81202-04-2 [sigmaaldrich.com]

- 3. L-Methionine (methyl-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. L-Methionine-(methyl-13C,d3) ≥99 atom % 13C, ≥99 atom % D, ≥99% (CP) | 73488-65-0 [sigmaaldrich.com]

- 6. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 14. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Intricacies of DL-Methionine-13C: A Comprehensive Technical Guide for Researchers

A deep dive into the safe handling, experimental application, and metabolic journey of a crucial isotopic tracer.

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is fundamental to unraveling complex biological processes. Among these, DL-Methionine-13C stands out as a powerful tool for tracing metabolic pathways and understanding protein dynamics. This technical guide provides an in-depth overview of the safety and handling guidelines for this compound, detailed experimental protocols for its application, and a visual representation of its metabolic fate within the cell.

Safety and Handling: A Foundation of Prudent Laboratory Practice

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment. The isotopic label does not significantly alter the chemical properties of the molecule from its unlabeled counterpart. Therefore, the safety precautions for DL-Methionine can be applied to this compound.

Hazard Identification and First Aid

DL-Methionine may cause mild irritation to the eyes, skin, and respiratory tract[1]. In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1][2].

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse[1].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist[1][2][3].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek medical attention[1][2][3].

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate personal protective equipment should be worn, and adequate engineering controls should be in place.

| PPE / Control | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [2][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | [3][4][5] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 particulate respirator is recommended. | [3][4] |

| Engineering Controls | Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. | [1][5] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | Store in a cool, dry place. Some sources recommend refrigeration (below 4°C/39°F). | [1][4] |

| Container | Keep in a tightly closed container. | [1][5] |

| Incompatible Materials | Strong oxidizing agents. | [2][6] |

| Shelf Life | Indefinite if stored properly. | [6] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of DL-Methionine.

| Property | Value | Reference |

| Appearance | White crystalline powder or small flakes. | [1][7] |

| Molecular Formula | C5H11NO2S | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

| Melting Point | Approximately 270-281 °C (decomposes). | [2][6][7] |

| Solubility | Sparingly soluble in water. Soluble in dilute acids and alkalis. Very slightly soluble in ethanol. | [6][7] |

| pH | 5.4-6.1 (20 mg/mL solution in water). | [7] |

Experimental Protocols: Tracing the Path of Methionine

This compound is a versatile tracer used in a variety of experimental settings, primarily for metabolic flux analysis and proteomic studies. The following protocols provide a general framework for its application.

Metabolic Flux Analysis using 13C-Labeled Methionine

This protocol outlines the general steps for using this compound to quantify metabolic fluxes in cell culture.

-

Cell Culture and Media Preparation: Culture cells of interest in a standard growth medium. Prior to the labeling experiment, switch the cells to a custom medium containing a known concentration of this compound and other essential nutrients.

-

Isotopic Labeling: Incubate the cells with the 13C-labeled medium for a specific period. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Metabolite Extraction: After the labeling period, rapidly quench the metabolic activity of the cells and extract the intracellular metabolites. This is typically done using cold solvents like methanol or acetonitrile.

-

Sample Preparation for Mass Spectrometry: The extracted metabolites are then prepared for analysis by mass spectrometry (MS). This may involve derivatization to improve their volatility and ionization efficiency.

-

LC-MS/MS Analysis: Analyze the isotopic enrichment of methionine and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates the metabolites and measures the mass-to-charge ratio of their fragments, allowing for the determination of the 13C incorporation.

-

Data Analysis and Flux Calculation: The mass isotopomer distribution data is used to calculate the metabolic fluxes through the relevant pathways. This is often done using specialized software that employs mathematical models of cellular metabolism.

Experimental workflow for metabolic flux analysis using this compound.

Proteomic Analysis using 13C-Labeled Methionine (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. This compound can be used as the "heavy" amino acid in a SILAC experiment.

-

Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing unlabeled methionine, while the other is cultured in a "heavy" medium where the unlabeled methionine is replaced with this compound. The cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

-

Sample Collection and Protein Extraction: After the desired experimental treatment, harvest the cells from both populations and extract the proteins.

-

Protein Quantification and Mixing: Quantify the protein concentration in each extract and mix equal amounts of protein from the "light" and "heavy" cell populations.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of 13C in the peptides from the "heavy" sample.

-

Data Analysis: The relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Workflow for quantitative proteomics using SILAC with this compound.

Metabolic Pathways: The Journey of Methionine in the Cell

This compound serves as a tracer to elucidate the intricate network of methionine metabolism. The central pathway is the S-adenosylmethionine (SAM) cycle, which is crucial for methylation reactions and is linked to the transsulfuration pathway for cysteine synthesis.

The SAM cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), the primary methyl donor in the cell[5][8]. After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH)[8]. SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine[2][5][9]. This pathway is vital for the synthesis of glutathione, a major antioxidant[5].

The S-adenosylmethionine (SAM) cycle and its connection to the transsulfuration pathway.

This technical guide provides a comprehensive overview for the safe and effective use of this compound in research. By following these guidelines and understanding the underlying biochemical pathways, researchers can leverage this powerful isotopic tracer to gain deeper insights into cellular metabolism and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

Unveiling Metabolic Fates: A Technical Guide to Natural Abundance Correction in DL-Methionine-¹³C Experiments

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, stable isotope labeling experiments are a cornerstone for tracing the fate of molecules within biological systems. DL-Methionine labeled with Carbon-13 (¹³C) is a powerful tool for investigating a myriad of cellular processes, from protein synthesis and methylation to one-carbon metabolism. However, the accuracy of these sophisticated experiments hinges on a critical data correction step: accounting for the natural abundance of stable isotopes.

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and data analysis workflows essential for performing and interpreting DL-Methionine-¹³C experiments with high fidelity. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of natural abundance correction and obtain reliable, publication-quality data.

The Foundation: Understanding Natural Isotopic Abundance

Many elements exist in nature as a mixture of stable isotopes, which are atoms of the same element that differ in the number of neutrons in their nucleus, and thus in their mass. Carbon, the backbone of life, is predominantly ¹²C, but approximately 1.1% of all carbon atoms are the heavier ¹³C isotope.[1][2] This naturally occurring ¹³C contributes to the mass spectrum of any molecule, creating a baseline isotopic distribution that must be mathematically removed to accurately quantify the incorporation of an experimentally introduced ¹³C-labeled tracer.

The presence of other elements in DL-Methionine, such as hydrogen (with its heavy isotope ²H), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and sulfur (³³S, ³⁴S, ³⁶S), each with their own natural isotopic abundances, further complicates the mass isotopomer distribution (MID) of the unlabeled molecule.

Table 1: Natural Isotopic Abundance of Elements in DL-Methionine

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9 |

| ¹³C | ~1.1 | |

| Hydrogen | ¹H | ~99.985 |

| ²H (D) | ~0.015 | |

| Nitrogen | ¹⁴N | ~99.63 |

| ¹⁵N | ~0.37 | |

| Oxygen | ¹⁶O | ~99.76 |

| ¹⁷O | ~0.04 | |

| ¹⁸O | ~0.20 | |

| Sulfur | ³²S | ~95.02 |

| ³³S | ~0.75 | |

| ³⁴S | ~4.21 | |

| ³⁶S | ~0.02 |

Note: Exact abundances can vary slightly.

The Imperative of Correction in ¹³C-Methionine Tracing

In a typical ¹³C-methionine labeling experiment, cells are cultured in a medium where the standard methionine is replaced with a version containing one or more ¹³C atoms.[1] The goal is to measure the incorporation of this "heavy" methionine into downstream metabolites and proteins. Mass spectrometry is then used to determine the relative abundance of different mass isotopomers of a target molecule.

The Mathematical Solution: Correction Algorithms

The most common method for natural abundance correction involves a matrix-based approach.[2] This method uses the known natural isotopic abundances of all elements in the molecule to calculate a correction matrix. This matrix represents the probability of each mass isotopomer occurring naturally. By multiplying the inverse of this correction matrix with the measured mass isotopomer distribution, the contribution from natural abundance can be mathematically removed, revealing the true extent of ¹³C labeling from the experimental tracer.[2]

The fundamental equation is:

M_corrected = C⁻¹ * M_measured

Where:

-

M_corrected is the vector of the corrected mass isotopomer intensities.

-

C⁻¹ is the inverse of the correction matrix.

-

M_measured is the vector of the raw, measured mass isotopomer intensities.

Several software tools, such as IsoCorrectoR and AccuCor2, have been developed to automate this complex calculation.[3][5]

A Step-by-Step Experimental Protocol for ¹³C-Methionine Labeling

While specific experimental conditions will vary depending on the research question and cell type, the following provides a generalized workflow for a ¹³C-DL-Methionine labeling experiment.

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing methionine-free medium with a known concentration of ¹³C-labeled DL-Methionine (e.g., L-Methionine-¹³C).[6][7] The unlabeled control cells should be cultured in parallel with medium containing an equivalent concentration of unlabeled DL-Methionine.

2. Isotope Labeling:

-

Remove the standard growth medium from the cells.

-

Wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled methionine.

-

Add the prepared labeling medium (or control medium) to the cells.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-methionine. The duration will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.[8]

3. Metabolite Extraction:

-

After the labeling period, rapidly quench the cells' metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and adding a cold solvent, such as 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and proteins.

-

Collect the supernatant containing the polar metabolites.

4. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites may require derivatization to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.

5. Mass Spectrometry Analysis:

-

Analyze the samples using a mass spectrometer (e.g., GC-MS, LC-MS). The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution of the target metabolites.[1]

6. Data Processing and Natural Abundance Correction:

-

Process the raw mass spectrometry data to obtain the intensity of each mass isotopomer for the metabolites of interest.

-

Apply a natural abundance correction algorithm to the measured MIDs to obtain the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.[1]

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental and theoretical components of a ¹³C-Methionine labeling experiment, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for a ¹³C-Methionine stable isotope labeling experiment.

Caption: Natural abundance of ¹³C in a methionine molecule contributes to the mass spectrum.

Caption: The matrix-based method for natural abundance correction.

Data Presentation and Interpretation

The output of a natural abundance correction is a table of corrected mass isotopomer distributions. This data reveals the fractional contribution of the ¹³C tracer to the metabolite pool.

Table 2: Hypothetical Example of Uncorrected vs. Corrected Mass Isotopomer Distribution for a Methionine-Derived Metabolite (C₅)

| Mass Isotopomer | Uncorrected Abundance (%) | Corrected Abundance (%) |

| M+0 | 50.0 | 55.5 |

| M+1 | 30.0 | 27.8 |

| M+2 | 15.0 | 13.9 |

| M+3 | 5.0 | 2.8 |

| M+4 | 0.0 | 0.0 |

| M+5 | 0.0 | 0.0 |

In this example, the uncorrected data overestimates the abundance of higher mass isotopomers and underestimates the M+0 fraction. After correction, a more accurate picture of ¹³C incorporation emerges. This corrected data can then be used for metabolic flux analysis to quantify the rates of biochemical reactions.[1]

Troubleshooting and Key Considerations

-

Purity of the Isotopic Tracer: The isotopic purity of the ¹³C-labeled methionine will affect the correction. It is important to know the exact isotopic composition of the tracer to perform an accurate correction.[3]

-

High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help to distinguish between different ions that have the same nominal mass but different exact masses (e.g., a ¹³C-labeled isotopomer vs. a ¹⁵N-labeled one).[5]

-

Metabolic and Isotopic Steady State: For quantitative flux analysis, it is often assumed that the system is at both metabolic and isotopic steady state. It is crucial to design experiments to ensure these conditions are met or to use non-stationary models if they are not.[8]

By diligently applying the principles and protocols outlined in this guide, researchers can harness the full potential of DL-Methionine-¹³C labeling experiments, leading to more accurate and insightful discoveries in the dynamic field of metabolic research.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DL-Methionine-¹³C in Unraveling One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a complex and fundamental network of biochemical pathways essential for cellular function. It governs the transfer of one-carbon units for the biosynthesis of nucleotides, amino acids, and phospholipids, and plays a critical role in epigenetic regulation through methylation reactions.[1] At the heart of this network lies the essential amino acid methionine. The advent of stable isotope tracing, particularly using DL-Methionine-¹³C, has revolutionized our ability to dissect the intricate fluxes of this pathway in both healthy and diseased states, offering profound insights for researchers and drug development professionals.[2][3]

DL-Methionine-¹³C is a non-radioactive, stable isotope-labeled form of methionine where one or more carbon atoms are replaced with the ¹³C isotope.[2] When introduced into biological systems, the labeled carbon atoms can be tracked as they are incorporated into various downstream metabolites. This allows for the precise quantification of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[4][5] This technical guide provides an in-depth overview of the application of DL-Methionine-¹³C in studying one-carbon metabolism, detailing experimental protocols, presenting quantitative data, and visualizing the core metabolic pathways.

Core Concepts: The Centrality of Methionine in One-Carbon Metabolism

DL-Methionine-¹³C serves as a powerful tracer to investigate three interconnected and vital pathways: the methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway.

The Methionine Cycle: This cycle is paramount for generating the universal methyl donor, S-adenosylmethionine (SAM).[6] Methionine is first adenylated to form SAM. After donating its methyl group for various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be re-methylated back to methionine, thus completing the cycle.[6] Tracing with ¹³C-methionine allows for the quantification of the rates of SAM synthesis, transmethylation, and homocysteine remethylation.[7]

The Transsulfuration Pathway: Homocysteine can also be directed away from the methionine cycle and into the transsulfuration pathway. This pathway irreversibly converts homocysteine to cysteine, a precursor for the major intracellular antioxidant glutathione.[8] By monitoring the fate of the ¹³C label from methionine, researchers can determine the flux of homocysteine towards cysteine synthesis, providing insights into cellular redox homeostasis.[9]

Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[10] After decarboxylation, SAM donates its aminopropyl group for polyamine synthesis.[11] DL-Methionine-¹³C tracing enables the quantification of the metabolic flux from methionine to polyamines, a pathway often dysregulated in cancer.[4]

Quantitative Data from DL-Methionine-¹³C Tracing Studies

The following tables summarize quantitative data on metabolic fluxes obtained from studies utilizing DL-Methionine-¹³C as a tracer. These values provide a baseline understanding of the rates of key reactions in one-carbon metabolism.

Table 1: Metabolic Flux Rates in Human Fibrosarcoma Cells (HT1080) [4][5][12]

| Metabolic Flux | MTAP+ (nmol/μL-cells/h) | MTAP- (nmol/μL-cells/h) |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 |

| Transmethylation (as MTA secretion) | 0.11 ± 0.015 | 0.11 ± 0.015 |

| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 |

| Propylamine Transfer (as MTA secretion) | 0.11 ± 0.015 | 0.11 ± 0.015 |

MTAP (methylthioadenosine phosphorylase) is a key enzyme in the methionine salvage pathway. The data compares cells with and without functional MTAP.

Table 2: Whole-Body Methionine Metabolism in Healthy Men [7][13]

| Metabolic Flux | Postabsorptive State (μmol/kg/h) | Fed State (μmol/kg/h) |

| Transmethylation (TM) | 5.8 ± 0.6 | 14.0 ± 1.3 |

| Remethylation (RM) | 1.8 ± 0.4 | 5.7 ± 0.9 |

| Transsulfuration (TS) | 4.0 ± 0.4 | 8.3 ± 0.6 |

Experimental Protocols

In Vitro Labeling of Cultured Cells with DL-Methionine-¹³C

This protocol outlines a general procedure for tracing one-carbon metabolism in cultured mammalian cells using DL-Methionine-¹³C followed by LC-MS/MS analysis.

1. Cell Culture and Labeling:

-

Culture cells to approximately 80% confluency in standard growth medium.

-

To initiate labeling, replace the standard medium with a custom medium containing a known concentration of [U-¹³C₅]-DL-Methionine and lacking unlabeled methionine. The concentration of the tracer should be similar to that in the standard medium.

-

Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the incorporation of the stable isotope into downstream metabolites. Time-course experiments can also be performed to study the kinetics of labeling.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract polar metabolites.

-

Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

3. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites.

-

Set the mass spectrometer to detect the mass isotopologues of key metabolites in the one-carbon pathway (e.g., methionine, SAM, SAH, homocysteine, cysteine, and polyamines).

-

Data analysis is performed using specialized software to determine the fractional enrichment of ¹³C in each metabolite, which is then used to calculate metabolic fluxes.

In Vivo Tracing with DL-Methionine-¹³C in Mouse Models

This protocol provides a general framework for in vivo stable isotope tracing in mice.

1. Tracer Administration:

-

[U-¹³C₅]-DL-Methionine can be administered to mice through various routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[14][15][16]

-

For continuous infusion, a catheter is typically placed in the tail vein. A bolus injection can also be used to introduce the tracer.[17]

-

The duration of the infusion or the time after injection will depend on the specific metabolic pathways being investigated.[16]

2. Sample Collection:

-

At the desired time points, collect blood samples (plasma) and tissues of interest (e.g., liver, tumor).

-

Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.

3. Metabolite Extraction and Analysis:

-

Metabolites are extracted from plasma and tissues using methods similar to those described for cell culture (e.g., methanol/water/chloroform extraction).

-

The extracts are then analyzed by LC-MS/MS to determine the enrichment of ¹³C in the metabolites of interest.

Visualizing One-Carbon Metabolism and its Interplay with Epigenetics

The following diagrams, generated using the DOT language, illustrate the core pathways of one-carbon metabolism and the experimental workflow for tracing studies.

Applications in Research and Drug Development

The ability to quantitatively measure fluxes through one-carbon metabolism using DL-Methionine-¹³C has significant implications for various research areas and for the pharmaceutical industry.

Cancer Research: Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction."[18][19] DL-Methionine-¹³C tracing studies have been instrumental in understanding the metabolic reprogramming that underlies this dependency. By quantifying the increased flux towards SAM synthesis and methylation reactions in tumor cells, researchers can identify novel therapeutic targets.[6] For instance, drugs that inhibit key enzymes in the methionine cycle could selectively starve cancer cells of essential metabolites.